Cas no 2171621-91-1 (3-amino(carboxy)methyl-1H-indole-5-carboxylic acid)

3-amino(carboxy)methyl-1H-indole-5-carboxylic acid is a versatile organic compound with significant applications in pharmaceutical and biochemical research. Its unique structure, featuring an indole ring and a carboxylic acid group, allows for various synthetic transformations. The presence of the amino and carboxy groups enhances its reactivity, making it a valuable intermediate in the synthesis of bioactive molecules. This compound offers high purity and stability, facilitating its use in complex reactions.
3-amino(carboxy)methyl-1H-indole-5-carboxylic acid structure
2171621-91-1 structure
商品名:3-amino(carboxy)methyl-1H-indole-5-carboxylic acid
CAS番号:2171621-91-1
MF:C11H10N2O4
メガワット:234.208102703094
CID:6585642
PubChem ID:165862188

3-amino(carboxy)methyl-1H-indole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-amino(carboxy)methyl-1H-indole-5-carboxylic acid
    • EN300-1633255
    • 3-[amino(carboxy)methyl]-1H-indole-5-carboxylic acid
    • 2171621-91-1
    • インチ: 1S/C11H10N2O4/c12-9(11(16)17)7-4-13-8-2-1-5(10(14)15)3-6(7)8/h1-4,9,13H,12H2,(H,14,15)(H,16,17)
    • InChIKey: HRJKOTWRHHVARY-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C1=CNC2C=CC(C(=O)O)=CC1=2)N)=O

計算された属性

  • せいみつぶんしりょう: 234.06405680g/mol
  • どういたいしつりょう: 234.06405680g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 333
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 116Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.1

3-amino(carboxy)methyl-1H-indole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1633255-50mg
3-[amino(carboxy)methyl]-1H-indole-5-carboxylic acid
2171621-91-1
50mg
$851.0 2023-09-22
Enamine
EN300-1633255-1000mg
3-[amino(carboxy)methyl]-1H-indole-5-carboxylic acid
2171621-91-1
1000mg
$1014.0 2023-09-22
Enamine
EN300-1633255-100mg
3-[amino(carboxy)methyl]-1H-indole-5-carboxylic acid
2171621-91-1
100mg
$892.0 2023-09-22
Enamine
EN300-1633255-0.05g
3-[amino(carboxy)methyl]-1H-indole-5-carboxylic acid
2171621-91-1
0.05g
$900.0 2023-05-26
Enamine
EN300-1633255-5.0g
3-[amino(carboxy)methyl]-1H-indole-5-carboxylic acid
2171621-91-1
5g
$3105.0 2023-05-26
Enamine
EN300-1633255-10.0g
3-[amino(carboxy)methyl]-1H-indole-5-carboxylic acid
2171621-91-1
10g
$4606.0 2023-05-26
Enamine
EN300-1633255-2.5g
3-[amino(carboxy)methyl]-1H-indole-5-carboxylic acid
2171621-91-1
2.5g
$2100.0 2023-05-26
Enamine
EN300-1633255-10000mg
3-[amino(carboxy)methyl]-1H-indole-5-carboxylic acid
2171621-91-1
10000mg
$4360.0 2023-09-22
Enamine
EN300-1633255-5000mg
3-[amino(carboxy)methyl]-1H-indole-5-carboxylic acid
2171621-91-1
5000mg
$2940.0 2023-09-22
Enamine
EN300-1633255-2500mg
3-[amino(carboxy)methyl]-1H-indole-5-carboxylic acid
2171621-91-1
2500mg
$1988.0 2023-09-22

3-amino(carboxy)methyl-1H-indole-5-carboxylic acid 関連文献

3-amino(carboxy)methyl-1H-indole-5-carboxylic acidに関する追加情報

Introduction to 3-amino(carboxy)methyl-1H-indole-5-carboxylic acid (CAS No. 2171621-91-1)

3-amino(carboxy)methyl-1H-indole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2171621-91-1, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule, featuring a fused indole ring system with both amino and carboxylic functional groups, has garnered considerable attention due to its versatile structural properties and potential biological activities. The compound’s unique structural motif positions it as a valuable scaffold for the development of novel therapeutic agents, particularly in addressing complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

The indole core is a well-documented pharmacophore in drug discovery, renowned for its presence in numerous bioactive natural products and synthetic molecules. The presence of both an amino group and a carboxylic acid moiety in 3-amino(carboxy)methyl-1H-indole-5-carboxylic acid enhances its reactivity, making it a promising intermediate for further derivatization. This dual functionality allows for the formation of amides, esters, or salts, which can be tailored to modulate pharmacokinetic and pharmacodynamic profiles. Such structural flexibility is critical in optimizing drug candidates for clinical efficacy and safety.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of indole derivatives as modulators of key biological pathways. Studies have demonstrated that compounds incorporating the indole scaffold can interact with enzymes and receptors involved in disease progression. Specifically, modifications at the 3-position of the indole ring have been shown to influence binding affinity and selectivity. The 3-amino(carboxy)methyl-1H-indole-5-carboxylic acid structure provides a strategic platform for exploring such interactions, particularly in the context of enzyme inhibition or receptor agonism.

In the realm of oncology research, indole derivatives have been extensively investigated for their anti-cancer properties. The ability of these compounds to induce apoptosis, inhibit cell proliferation, or block tumor angiogenesis has been well-documented. The amino(carboxy)methyl substituent in 3-amino(carboxy)methyl-1H-indole-5-carboxylic acid may contribute to its potential as an anti-cancer agent by enhancing solubility and improving cellular uptake. Furthermore, the carboxylic acid group facilitates conjugation with other therapeutic moieties or targeting ligands, enabling the development of prodrug strategies or targeted delivery systems.

Neurodegenerative diseases such as Alzheimer’s and Parkinson’s have also been areas of focus for indole-based therapeutics. The structural similarity between indole derivatives and neurotransmitter analogs suggests that these compounds may modulate neuronal signaling pathways. Preliminary research indicates that certain indole derivatives can cross the blood-brain barrier and exert neuroprotective effects. Given the complexity of these diseases, compounds like 3-amino(carboxy)methyl-1H-indole-5-carboxylic acid offer a promising starting point for designing molecules that can mitigate neuroinflammation or prevent protein aggregation.

The synthesis of 3-amino(carboxy)methyl-1H-indole-5-carboxylic acid involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic strategies include cyclization reactions to form the indole ring system, followed by functional group interconversions to introduce the amino and carboxylic acid moieties at specific positions. Advances in green chemistry have also influenced synthetic methodologies, promoting solvent-free reactions or catalytic processes that minimize waste generation. Such environmentally conscious approaches align with modern pharmaceutical industry standards.

The pharmacological evaluation of 3-amino(carboxy)methyl-1H-indole-5-carboxylic acid has revealed intriguing biological activities in preclinical models. In vitro studies have shown that this compound exhibits inhibitory effects on certain enzymes implicated in inflammation and oxidative stress. Additionally, its interaction with membrane receptors has been explored, suggesting potential applications in cardiovascular disease management. These findings underscore the compound’s broad therapeutic spectrum and highlight its significance as a lead compound for further drug development.

The role of 3-amino(carboxy)methyl-1H-indole-5-carboxylic acid as a building block for more complex derivatives cannot be overstated. By incorporating additional functional groups or linker moieties, researchers can generate libraries of compounds with tailored properties. High-throughput screening (HTS) techniques combined with structure-activity relationship (SAR) analysis have accelerated this process, enabling rapid identification of lead candidates. Such combinatorial approaches are essential for translating laboratory discoveries into viable clinical candidates.

Future directions in the study of 3-amino(carboxy)methyl-1H-indole-5-carboxylic acid may include exploring its role in drug repurposing efforts. Many approved drugs have shown efficacy against unexpected indications due to their ability to interact with multiple targets or pathways. By leveraging existing knowledge about indole derivatives, researchers can repurpose 3-amino(carboxy)methyl-1H-indole-5-carboxylic acid or its analogs for emerging therapeutic needs. This approach not only saves time but also reduces costs associated with drug development pipelines.

In conclusion,3-amino(carboxy)methyl-1H-indole-5-carboxylic acid (CAS No. 2171621-91-1) represents a structurally fascinating compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts across multiple therapeutic areas. As research continues to uncover new biological insights and synthetic methodologies,3-amino(carboxy)methyl-1H-indole-5-carboxylic acid is poised to play an increasingly important role in shaping future treatments for human diseases.

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